molecular formula C8H17ClN4O2S B14504406 N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride CAS No. 64048-50-6

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride

Cat. No.: B14504406
CAS No.: 64048-50-6
M. Wt: 268.77 g/mol
InChI Key: WEEYMLXESZDDHJ-UHFFFAOYSA-N
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Description

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride is a synthetic compound featuring a morpholine ring conjugated with an amidinothioethyl group. The morpholine moiety (C₄H₉NO) is a common pharmacophore in bioactive molecules, contributing to solubility and metabolic stability. The amidinothioethyl group introduces a thioamide linkage, which may enhance binding affinity to biological targets compared to standard amides .

Key structural attributes:

  • Molecular formula: Likely C₈H₁₇N₄O₂S·HCl (inferred from analogs like N-(2-aminoethyl)-4-morpholinecarboxamide, C₇H₁₅N₃O₂ ).
  • Functional groups: Morpholine (oxygen-containing heterocycle), amidinothio (thiourea derivative), and hydrochloride salt (improves aqueous solubility).

Properties

CAS No.

64048-50-6

Molecular Formula

C8H17ClN4O2S

Molecular Weight

268.77 g/mol

IUPAC Name

2-(morpholine-4-carbonylamino)ethyl carbamimidothioate;hydrochloride

InChI

InChI=1S/C8H16N4O2S.ClH/c9-7(10)15-6-1-11-8(13)12-2-4-14-5-3-12;/h1-6H2,(H3,9,10)(H,11,13);1H

InChI Key

WEEYMLXESZDDHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCSC(=N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride typically involves the reaction of 2-amidinothioethanol with 4-morpholinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amidinothio group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amidinothio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-Amidinothio)ethyl)-4-morpholinecarboxamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amidinothio group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Procaine Hydrochloride

Chemical name: 2-(Diethylamino)ethyl p-aminobenzoate monohydrochloride .

  • Molecular formula : C₁₃H₂₀N₂O₂·HCl.
  • Key features : Ester linkage, aromatic amine, tertiary amine.
  • Solubility: Highly water-soluble (1:1 in water), unlike non-salt forms.
  • Application : Local anesthetic via sodium channel blockade.

Comparison :

  • Both compounds are hydrochloride salts, enhancing solubility.
  • Procaine’s ester group contrasts with the target compound’s thioamide and morpholine, likely altering target specificity (e.g., ion channels vs. enzymes) .

Acotiamide Hydrochloride

Chemical name: N-[2-[Bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]thiazole-4-carboxamide monohydrochloride trihydrate .

  • Molecular formula : C₂₁H₃₀N₄O₅S·HCl·3H₂O.
  • Key features : Thiazole ring, tertiary amine, carboxamide.
  • Application : Treats functional dyspepsia via acetylcholinesterase inhibition.

Comparison :

  • Both contain carboxamide and amine groups, but acotiamide’s thiazole and benzoyl groups confer distinct pharmacokinetics (e.g., longer half-life).
  • The target compound’s morpholine may improve CNS penetration compared to acotiamide’s polar trihydrate form .

Perfluorinated Sulfonamides

Example: 1-Heptanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-, monohydrochloride .

  • Molecular formula : C₁₀H₁₀F₁₅N₂O₂S·HCl.
  • Key features : Fluorinated alkyl chain, sulfonamide, tertiary amine.
  • Application : Surfactants or industrial chemicals.

Comparison :

  • Fluorinated chains in sulfonamides increase hydrophobicity, whereas the target compound’s morpholine enhances polarity.
  • The amidinothio group in the target compound may offer stronger hydrogen-bonding capacity than sulfonamides .

Comparative Data Table

Compound Molecular Formula Molecular Weight Solubility Primary Application
Target Compound C₈H₁₇N₄O₂S·HCl (inferred) ~308.8 (est.) Likely water-soluble Research-stage molecule
Procaine Hydrochloride C₁₃H₂₀N₂O₂·HCl 272.77 1:1 in water Local anesthetic
Acotiamide Hydrochloride C₂₁H₃₀N₄O₅S·HCl·3H₂O 541.06 Soluble in polar solvents Functional dyspepsia
Perfluorinated Sulfonamide C₁₀H₁₀F₁₅N₂O₂S·HCl ~600.6 (est.) Low aqueous solubility Industrial applications

Research Findings and Mechanistic Insights

  • Morpholine vs. Piperidine : Morpholine-containing compounds (e.g., acotiamide) often exhibit better metabolic stability than piperidine analogs due to reduced cytochrome P450 interactions .
  • Thioamide vs. Amide: The amidinothio group in the target compound may increase resistance to enzymatic hydrolysis compared to procaine’s ester group, prolonging its activity .

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